7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
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Biological Activity
7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been studied for its diverse biological activities, particularly in relation to neuroprotection and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of the compound is C28H31ClN4O3S with a molecular weight of 539.1 g/mol. The structure features a tetrahydroquinazoline core, which is known for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C28H31ClN4O3S |
Molecular Weight | 539.1 g/mol |
CAS Number | 422283-40-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and exhibiting neuroprotective effects.
Neuroprotective Effects
Recent studies have indicated that the compound exhibits significant neuroprotective properties. In vivo experiments demonstrated that it prolongs the survival time of mice subjected to acute cerebral ischemia, indicating its potential as a therapeutic agent for stroke and other neurodegenerative conditions .
Case Study:
In a study involving bilateral common carotid artery occlusion in mice, the compound significantly improved survival rates compared to control groups. The results suggested that it could be an effective treatment for ischemic conditions due to its neuroprotective activity .
Enzyme Inhibition
The compound's ability to inhibit AChE has implications for treating Alzheimer's disease and other cognitive disorders. By preventing the breakdown of acetylcholine, it may help alleviate symptoms associated with these conditions.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar piperazine derivatives known for their biological activities.
Compound Name | Biological Activity |
---|---|
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | AChE inhibition; potential Alzheimer’s treatment |
4’-(1-Piperazinyl)acetophenone | Antidepressant; AChE inhibition |
Properties
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN4O3S/c1-18(34)20-4-9-23(10-5-20)31-12-14-32(15-13-31)26(35)21-6-11-24-25(16-21)30-28(37)33(27(24)36)17-19-2-7-22(29)8-3-19/h2-5,7-10,21,24-25H,6,11-17H2,1H3,(H,30,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXHJKQKZVBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=S)N(C4=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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